

(Rac)-BIO8898 chemical structure and properties

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An In-depth Technical Guide to **(Rac)-BIO8898**: A Novel Inhibitor of the CD40-CD40L Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-BIO8898, and more specifically its active (S)-enantiomer BIO8898, represents a significant development in the inhibition of protein-protein interactions (PPIs) for therapeutic purposes. This small molecule inhibitor targets the co-stimulatory interaction between CD40 and its ligand, CD40L (CD154), a critical pathway in the adaptive immune response.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of (Rac)-BIO8898, with a focus on BIO8898. It details experimental protocols for key assays and presents signaling pathways and experimental workflows through explanatory diagrams.

Chemical Structure and Properties

BIO8898 is a synthetic organic molecule with a unique and complex structure that enables its distinct mechanism of action.[3][5] The racemic mixture is referred to as **(Rac)-BIO8898**.[4][6] [7]

Chemical Name: (S)-2-(2'-(biphenyl-3-ylmethylcarbamoyl)-6,6'-bis((S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl)-4,4'-bipyridine-2-carboxamido)-2-cyclohexylacetic acid[5]

Table 1: Physicochemical Properties of (Rac)-BIO8898



Property	Value	Reference(s)
Molecular Formula	C53H64N8O6	[6][8]
Molecular Weight	909.13 g/mol	[7][8]
CAS Number	402564-79-8	[8]
Appearance	Powder	[4]
Solubility	DMSO: 100 mg/mL (110.00 mM)	[8]
In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): 2.5 mg/mL	[8]	
In vivo formulation (10% DMSO, 90% corn oil): 2.5 mg/mL	[8]	

Biological Activity and Mechanism of Action

BIO8898 is a potent inhibitor of the CD40-CD154 interaction, with an IC₅₀ of approximately 25 μ M in soluble CD40L binding assays.[1][2][3][9] It also demonstrates inhibition of CD40L-dependent apoptosis in cellular assays.[1][3][9]

The mechanism of action for BIO8898 is notably distinct from traditional competitive inhibitors. It functions through a "subunit fracture" mechanism.[3][5] The key aspects of this mechanism are:

- Intercalation: One molecule of BIO8898 binds per trimer of the CD40L protein.[3][5][9]
- Deep Binding: The molecule does not bind to the surface of the protein but instead intercalates deep between two of the three subunits of the homotrimeric CD40L cytokine.[3]
 [5][9]
- Symmetry Disruption: This intercalation disrupts the constitutive protein-protein interface and breaks the native three-fold symmetry of the CD40L trimer.[3][5][9]



- Allosteric Inhibition: The structural disruption allosterically prevents the effective binding of CD40L to its receptor, CD40.[9]
- Reversible Binding: The binding of BIO8898 is reversible and does not lead to the complete dissociation of the CD40L trimer.[2][3]

The binding pocket for BIO8898 is predominantly hydrophobic, with some polar interactions contributing to the binding.[2][3][5]

Table 2: Biological Activity of BIO8898

Parameter	Value	Assay Type	Reference(s)
IC50	~25 μM	Inhibition of soluble CD40L binding to CD40-Ig	[1][2][3][5][9]
EC50	69 μΜ	Inhibition of CD40L- induced apoptosis	[5]

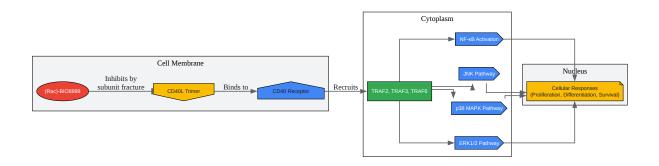
Note: The EC₅₀ value for the apoptosis assay was limited by the poor solubility of the compound.[5]

Signaling Pathway

The CD40-CD40L interaction is a pivotal co-stimulatory signal in the immune system, primarily between antigen-presenting cells (APCs) like B cells, macrophages, and dendritic cells (which express CD40) and activated T cells (which express CD40L).[1] This interaction triggers a downstream signaling cascade within the CD40-expressing cell, leading to a variety of cellular responses including proliferation, differentiation, and survival.

By inhibiting the binding of CD40L to CD40, BIO8898 effectively blocks the initiation of this signaling cascade. The downstream pathways affected include those mediated by TNF receptor-associated factors (TRAFs), such as TRAF2, TRAF3, and TRAF6, which subsequently activate key signaling nodes like NF-kB, JNK, p38, and ERK1/2.





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Figure 1: Simplified CD40 signaling pathway and the inhibitory action of (Rac)-BIO8898.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of BIO8898.

Inhibition of CD40L Binding to CD40-Ig (DELFIA)

This assay quantifies the ability of BIO8898 to inhibit the binding of soluble CD40L to its receptor. A Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA) format is utilized for its high sensitivity.

Materials:

- CD40-Ig fusion protein
- Myc-tagged soluble CD40L (mycCD40L)

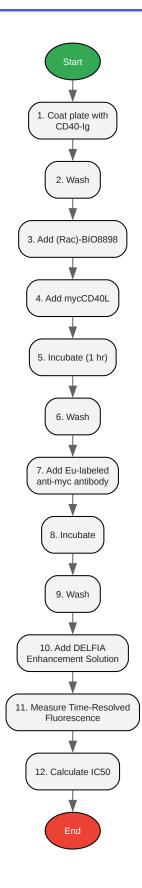


- (Rac)-BIO8898
- Europium-labeled anti-myc antibody
- Assay plates (e.g., 96-well plates)
- Wash buffers
- DELFIA Enhancement Solution

Protocol:

- Plate Coating: Coat the assay plate wells with CD40-Ig fusion protein and incubate to allow for binding to the plate surface.
- Washing: Wash the plate to remove any unbound CD40-Ig.
- Inhibitor Addition: Add varying concentrations of (Rac)-BIO8898 to the wells.
- Ligand Addition: Add a constant concentration of mycCD40L (e.g., 40 ng/ml) to the wells.
- Incubation: Incubate the plate for 1 hour to allow for binding between mycCD40L and the coated CD40-Ig.
- Washing: Wash the plate to remove unbound mycCD40L and the inhibitor.
- Detection Antibody Addition: Add Europium-labeled anti-myc antibody to the wells.
- Incubation: Incubate to allow the antibody to bind to the captured mycCD40L.
- Washing: Perform a final wash to remove unbound detection antibody.
- Signal Development: Add DELFIA Enhancement Solution to each well.
- Measurement: Measure the time-resolved fluorescence to quantify the amount of bound mycCD40L.
- Data Analysis: Plot the fluorescence signal against the concentration of (Rac)-BIO8898 to determine the IC₅₀ value.





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Figure 2: Experimental workflow for the DELFIA-based CD40L binding assay.



CD40L-Induced Apoptosis Assay (MTT Assay)

This cell-based assay measures the ability of BIO8898 to inhibit apoptosis induced by CD40L. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

- A suitable cell line (e.g., one that undergoes apoptosis in response to CD40L)
- Soluble CD40L
- Cycloheximide (to sensitize cells to apoptosis)
- (Rac)-BIO8898
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., acidified isopropanol or DMSO)
- 96-well cell culture plates
- Microplate reader

Protocol:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with varying concentrations of (Rac)-BIO8898 in the presence of a constant concentration of soluble CD40L (e.g., 3 ng/ml) and cycloheximide (e.g., 50 μg/ml).
- Incubation: Incubate the cells for a specified period (e.g., 3 days) to allow for the induction of apoptosis.
- MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this
 time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan
 crystals.



- Solubilization: Add a solubilization buffer to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 590 nm)
 using a microplate reader.
- Data Analysis: The absorbance is proportional to the number of viable cells. Plot the absorbance against the concentration of **(Rac)-BIO8898** to determine the EC₅₀ value for the inhibition of apoptosis.

Conclusion

(Rac)-BIO8898 is a valuable research tool for studying the CD40-CD40L signaling pathway. Its unique subunit fracture mechanism of action provides a novel paradigm for the development of small molecule inhibitors of protein-protein interactions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in immunology, oncology, and related fields. Further optimization of the compound's solubility and potency could pave the way for its potential therapeutic applications.

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